molecular formula C23H18N4O2S2 B391563 4-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

4-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

Cat. No.: B391563
M. Wt: 446.5g/mol
InChI Key: KFIGDALUGGHDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound that features a combination of benzothiazole, furan, and pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-carbaldehyde with 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

4-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. The inhibition of these enzymes can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • 4-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

Uniqueness

The uniqueness of this compound lies in its combination of benzothiazole, furan, and pyrazolone moieties, which confer distinct electronic and steric properties. These properties make it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H18N4O2S2

Molecular Weight

446.5g/mol

IUPAC Name

4-[[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C23H18N4O2S2/c1-15-21(22(28)27(26(15)2)16-8-4-3-5-9-16)24-14-17-12-13-20(29-17)31-23-25-18-10-6-7-11-19(18)30-23/h3-14H,1-2H3

InChI Key

KFIGDALUGGHDDJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)SC4=NC5=CC=CC=C5S4

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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